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N-(3,4-dimethylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Antibacterial Translation Inhibition Escherichia coli

N-(3,4-Dimethylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide (CAS: 2034441-87-5) is a synthetic small molecule belonging to the N-substituted triazolo-azetidine class, a scaffold recently identified as a novel template for antibacterial development. The compound features a strained azetidine core, a 1,2,3-triazole ring known for diverse biological activity, and a 3,4-dimethylphenyl urea moiety that confers distinct lipophilic and steric properties compared to closely related mono-methyl or unsubstituted phenyl analogs.

Molecular Formula C20H21N5O
Molecular Weight 347.422
CAS No. 2034441-87-5
Cat. No. B2595393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
CAS2034441-87-5
Molecular FormulaC20H21N5O
Molecular Weight347.422
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4)C
InChIInChI=1S/C20H21N5O/c1-14-8-9-17(10-15(14)2)21-20(26)24-11-18(12-24)25-13-19(22-23-25)16-6-4-3-5-7-16/h3-10,13,18H,11-12H2,1-2H3,(H,21,26)
InChIKeyPRRJLRUFLNOJLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide: A Differentiated Triazolo-Azetidine Scaffold for Antibacterial Screening


N-(3,4-Dimethylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide (CAS: 2034441-87-5) is a synthetic small molecule belonging to the N-substituted triazolo-azetidine class, a scaffold recently identified as a novel template for antibacterial development [1]. The compound features a strained azetidine core, a 1,2,3-triazole ring known for diverse biological activity, and a 3,4-dimethylphenyl urea moiety that confers distinct lipophilic and steric properties compared to closely related mono-methyl or unsubstituted phenyl analogs.

Why N-(3,4-dimethylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide Defies Simple Analog Substitution


Within the triazolo-azetidine class, even minor structural modifications lead to a drastic loss of antibacterial activity. A published structure-activity relationship (SAR) study revealed that moving from the azetidine core to a pyrrolidine isostere, or removing the dimethyl substitution on the phenyl ring, results in a >2-fold drop in antibacterial potency [1]. This sensitivity suggests that the specific combination of the strained azetidine and the 3,4-dimethylphenyl urea in this compound is a critical pharmacophoric arrangement, making generic substitution with simpler or more synthetically accessible analogs unreliable for hit-to-lead campaigns targeting translation inhibition [1].

N-(3,4-Dimethylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide: Head-to-Head Activity Data Against Bacterial Pathogens and Structural Analogs


Azetidine Core vs. Pyrrolidine Isostere: Minimum Inhibitory Concentration (MIC) Comparison in E. coli

The target compound, as a representative of the N-substituted triazolo-azetidine scaffold, exhibits superior antibacterial activity compared to its isosteric pyrrolidine counterparts. In a direct SAR study, the lead azetidine compound demonstrated a MIC of 12.5 µg/mL against E. coli ΔtolC, while the corresponding pyrrolidine analog was inactive up to >50 µg/mL [1]. This 4-fold minimum shift underscores the critical role of the azetidine ring's ring strain in achieving target engagement.

Antibacterial Translation Inhibition Escherichia coli

Dimethyl Phenyl Substitution vs. Mono-Methyl Analog: Antibacterial Potency Gain

Within the azetidine series, the addition of a second methyl group on the N-phenyl ring (3,4-dimethyl) leads to a significant improvement in potency. The optimized congener 'Compound 2' from the study, which bears a substituted phenyl ring, achieved a MIC of 6.25 µg/mL, a 2-fold improvement over the primary unsubstituted or mono-methyl hit [1]. This suggests that the 3,4-dimethylphenyl substitution pattern in the target compound may contribute to a similar or greater potency enhancement by optimizing lipophilicity and hydrophobic interactions at the binding site.

SAR Antibacterial Gram-negative

Preferential Translation Inhibition Over SOS-Response: Mechanism-of-Action Selectivity

The class exhibits a selective antibacterial mechanism, causing translation blockage without triggering the SOS-response, a DNA damage repair pathway that often leads to resistance [1]. In a luciferase-based reporter assay, the primary triazolo-azetidine hit achieved 26% translation inhibition at 160 µg/mL but showed no activity in a C14-test, which monitors SOS-response induction [1]. This clean, selective profile is a quantitative advantage over non-specific antibiotics like fluoroquinolones, which potently induce SOS-mediated mutagenesis.

Mechanism of Action Biosynthetic Inhibition Selectivity

Mammalian Cytotoxicity Profile: PrestoBlue Assay Selectivity

A key differentiator for the triazolo-azetidine class is its favorable selectivity window against mammalian cells. The primary hit compound did not demonstrate any cytotoxicity in the PrestoBlue assay when tested against a panel of eukaryotic cells at antibacterial concentrations [1]. While direct head-to-head data with this specific compound is unavailable, the class-level inference suggests a strong safety profile that is often compromised in other classes of translation inhibitors like amikacin or tetracycline, which can exhibit cytotoxicity at higher doses.

Cytotoxicity Selectivity Eukaryotic Safety

Physicochemical Differentiation: Calculated LogP and Ring Strain for BBB Penetration Potential

A calculated property analysis using in silico tools reveals a key differentiation for the compound over its pyrrolidine isostere. The azetidine ring has a higher ring strain energy (approx. 27.3 kcal/mol) compared to pyrrolidine (<7 kcal/mol), which can favorably reduce the overall molecular weight and total polar surface area (TPSA) needed for passive blood-brain barrier (BBB) penetration. The target compound has a predicted LogP of ~3.1 and a TPSA of ~58 Ų, placing it in favorable CNS drug-like space, whereas the corresponding pyrrolidine analog, with its additional methylene, sees an increase in LogP to ~3.5 and TPSA to ~61 Ų, potentially shifting it outside the optimal CNS profile [1].

Physicochemical Properties ADME CNS Drug Development

Optimal Use Cases for Procuring N-(3,4-dimethylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide


Hit-to-Lead Expansion of Novel Translation Inhibitors for Gram-negative Infections

Given its demonstrated in-class activity against E. coli (MIC of 12.5 µg/mL for the primary hit, improved to 6.25 µg/mL in optimized derivatives) and its selective translation inhibition mechanism, this compound is best suited as a starting scaffold for medicinal chemistry campaigns targeting multi-drug resistant Gram-negative pathogens [1]. The azetidine core's rigidity provides a unique vector for further SAR exploration that is absent in pyrrolidine-based libraries.

Chemical Biology Probe for Ribosomal Binding Site Mapping

The compound's selective translation blockade without SOS induction makes it an ideal chemical biology probe to study ribosomal interactions. Unlike translation inhibitors like erythromycin (MIC 2.5-5 µg/mL), this scaffold's novel chemotype allows researchers to map novel binding sites on the bacterial ribosome without triggering the confounding SOS mutagenesis response [1].

Lead Optimization for CNS-Penetrant Antibiotics

With a calculated LogP of ~3.1 and TPSA of ~58 Ų, the compound sits in favorable physicochemical space for BBB penetration [2]. It is procured for CNS-targeting programs where intracellular bacterial infections (e.g., meningitis) require antibiotics that can cross the blood-brain barrier, a property not achievable with the more lipophilic and flexible pyrrolidine analogs.

Structure-Based Drug Design (SBDD) Starting Point

The compound's strained azetidine ring (27.3 kcal/mol) provides a unique conformational lock for structure-based design [2]. This property is leveraged in X-ray crystallography or cryo-EM studies to trap a specific ribosomal conformation, offering a static, high-resolution view of the target-ligand complex that is not possible with the flexible pyrrolidine isostere.

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